

Application Notes: Sodium Cyanide in the Synthesis of Chelating Agents

Author: BenchChem Technical Support Team. **Date:** December 2025

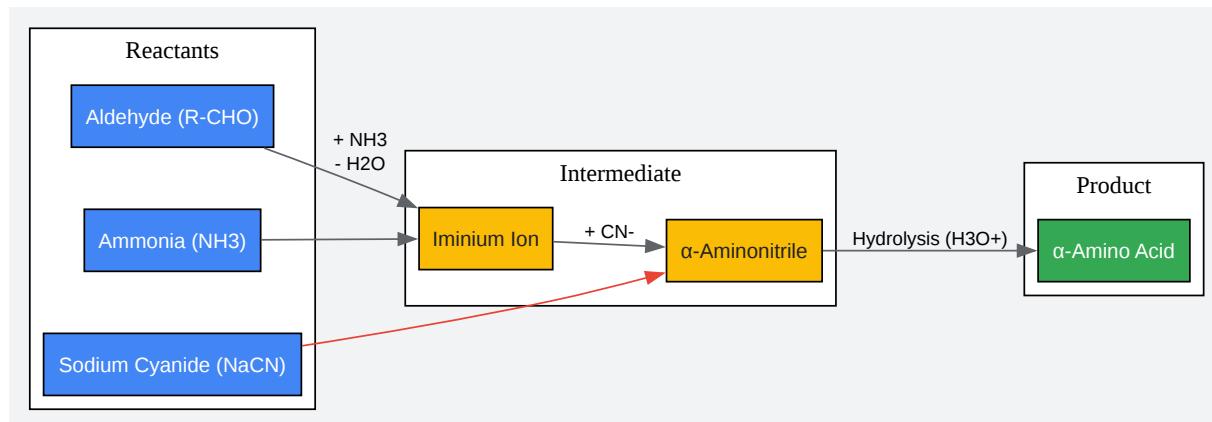
Compound of Interest

Compound Name: *Sodium cyanide*

Cat. No.: *B046578*

[Get Quote](#)

Introduction


Sodium cyanide (NaCN) is a critical reagent in the industrial synthesis of aminopolycarboxylic acid-based chelating agents.^[1] These agents, such as ethylenediaminetetraacetic acid (EDTA) and diethylenetriaminepentaacetic acid (DTPA), are capable of forming stable, water-soluble complexes with metal ions.^{[2][3]} This property makes them invaluable in a wide range of applications, including industrial water treatment, pulp and paper processing, agriculture, and pharmaceuticals. The primary synthetic route employing **sodium cyanide** for this purpose is a variation of the Strecker amino acid synthesis, which involves the cyanomethylation of amines.^{[4][5]}

Core Synthetic Pathway: The Strecker Synthesis

The Strecker synthesis is a fundamental method for producing amino acids from aldehydes or ketones.^[4] The reaction proceeds in two main steps:

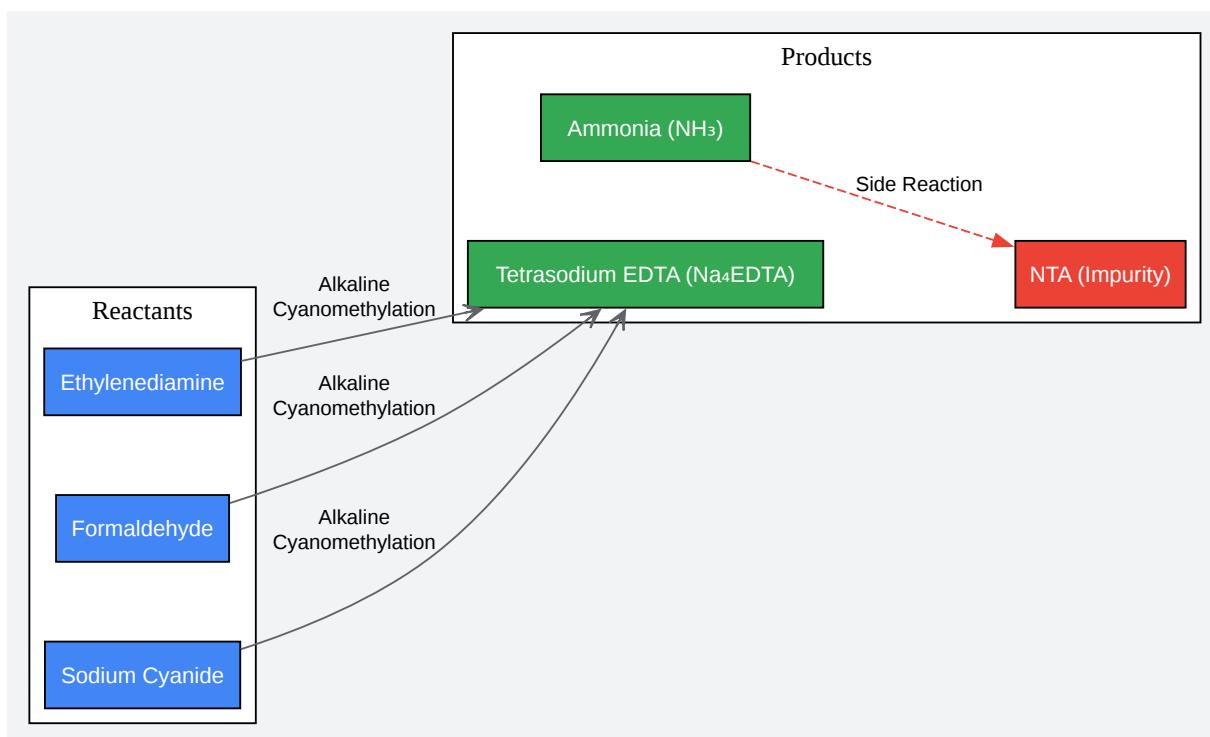
- Formation of an α -aminonitrile: An aldehyde reacts with ammonia in the presence of a cyanide source (like NaCN or KCN) to form an α -aminonitrile.^[6] The process involves the initial formation of an imine, which is then attacked by the cyanide nucleophile.^{[7][8]}
- Hydrolysis: The resulting α -aminonitrile is hydrolyzed in a subsequent step, typically under acidic or basic conditions, to yield the corresponding amino acid.^[7]

This core reaction is adapted for the synthesis of chelating agents by using a polyamine, such as ethylenediamine, as the starting material instead of ammonia, and formaldehyde as the aldehyde source.[2]

[Click to download full resolution via product page](#)

Caption: General pathway of the Strecker synthesis of amino acids.

Application in the Synthesis of EDTA


The industrial production of EDTA relies heavily on the reaction between ethylenediamine, formaldehyde, and **sodium cyanide**.[5][9] This process yields the tetrasodium salt of EDTA (Na_4EDTA), which can then be acidified to produce the free acid form.[5] Two primary methods are used commercially: the one-step Bersworth synthesis and the two-step Singer synthesis.[2]

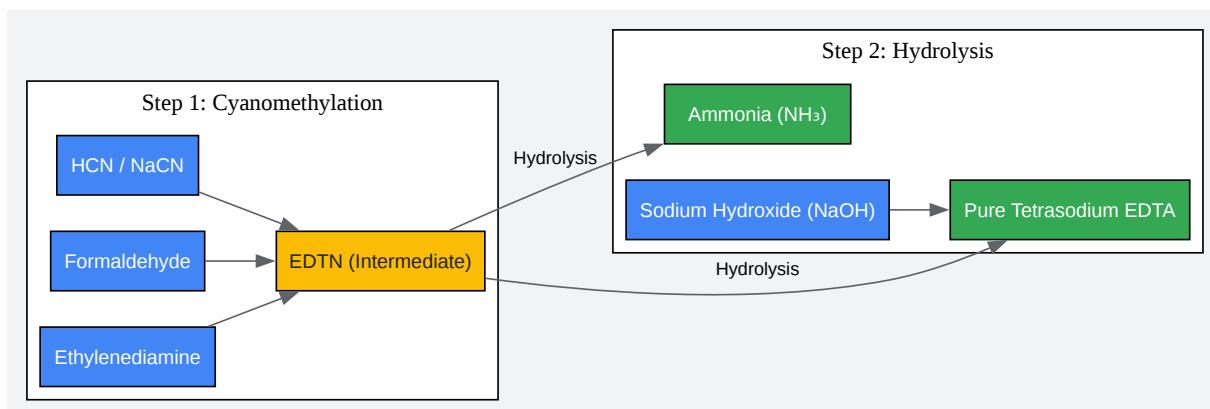
Bersworth Synthesis (One-Step Cyanomethylation)

This is the major commercial method for EDTA production. In this process, ethylenediamine is reacted directly with formaldehyde and **sodium cyanide** in an alkaline solution.[2] This one-step reaction produces tetrasodium EDTA and ammonia as a byproduct.[2][5]

Reaction Scheme: $\text{H}_2\text{NCH}_2\text{CH}_2\text{NH}_2 + 4 \text{CH}_2\text{O} + 4 \text{NaCN} + 4 \text{H}_2\text{O} \rightarrow (\text{NaO}_2\text{CCH}_2)_2\text{NCH}_2\text{CH}_2\text{N}(\text{CH}_2\text{CO}_2\text{Na})_2 + 4 \text{NH}_3$ [5]

A significant drawback of this method is the contamination of the final product with nitrilotriacetic acid (NTA), another chelating agent.^[2] NTA is formed when the ammonia byproduct reacts with the starting materials. The purification process involves acidifying the solution, which causes the less soluble EDTA to precipitate while NTA remains in the solution.
^[2]

[Click to download full resolution via product page](#)


Caption: Bersworth one-step synthesis of EDTA, showing impurity formation.

Singer Synthesis (Two-Step Cyanomethylation)

Developed in 1962, the Singer synthesis produces a very pure form of EDTA by separating the cyanomethylation and hydrolysis steps.^[2]

- Step 1: Synthesis of EDTN: Ethylenediamine, formaldehyde, and hydrogen cyanide (or **sodium cyanide** under acidic conditions) are reacted to form the intermediate (ethylenedinitrilo)tetraacetonitrile (EDTN).[2][10] This intermediate is insoluble and can be easily separated and washed.
- Step 2: Hydrolysis: The purified EDTN is then hydrolyzed with sodium hydroxide to form tetrasodium EDTA and ammonia.[2][10]

This method avoids the NTA impurity issue inherent in the Bersworth process, leading to a higher purity product.[2]

[Click to download full resolution via product page](#)

Caption: Singer two-step synthesis of EDTA via an EDTN intermediate.

Quantitative Data Summary

The following table summarizes key quantitative data from various synthesis protocols for aminopolycarboxylate chelating agents.

Parameter	Bersworth (One-Step)	Singer (Two-Step)	Patent CN101723842A
Product	EDTA	EDTA	Disodium EDTA
Purity	Lower (NTA impurity)	Very Pure[2]	> 99%[11]
Yield	High (Overall)	> 96-98%[2][10]	High
Key Reactants	Ethylenediamine, Formaldehyde, NaCN[2]	Ethylenediamine, Formaldehyde, HCN/NaCN[2]	Ethylenediamine, Hydroxyacetonitrile[11]]
Stoichiometry	-	EDTN:NaOH Mole Ratio = 1.0 : 4.4[10]	NaCN:Hydroxyacetonitrile Mole Ratio = 1:22-26 (NaCN as inhibitor)[11]
Byproducts	Ammonia, NTA[2]	Ammonia[10]	-
Advantage	Fewer steps, less equipment	High product purity[2]	Good color, high quality[11]
Disadvantage	Product contaminated with NTA	Requires separation of intermediate	Uses hydroxyacetonitrile

Experimental Protocols

Protocol 1: General Bersworth Synthesis of Tetrasodium EDTA

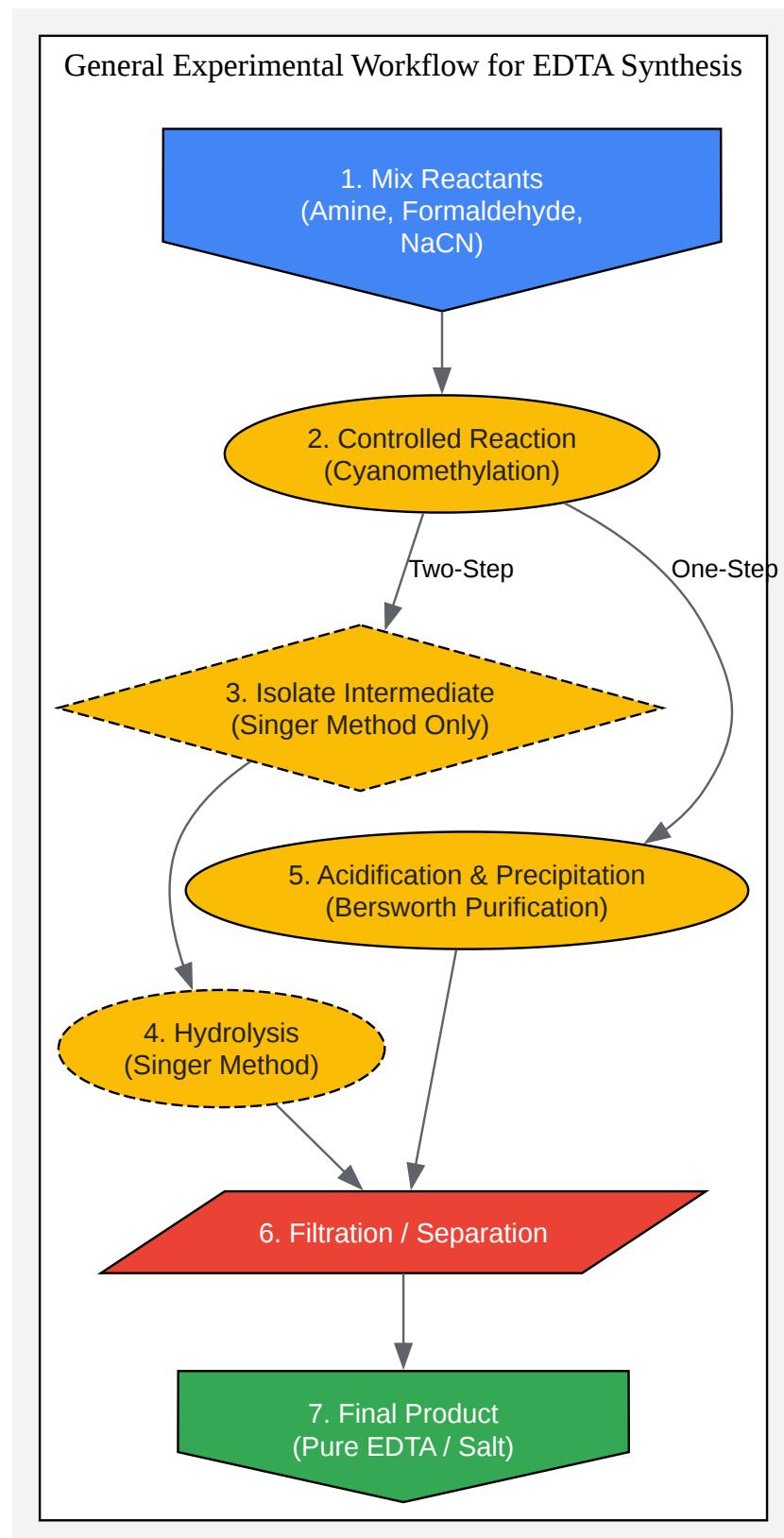
This protocol is a generalized representation of the industrial one-step process.

- Reaction Setup: Charge a reaction vessel with an aqueous solution of ethylenediamine.
- Cyanomethylation: Simultaneously and continuously add aqueous formaldehyde (37%) and **sodium cyanide** solution to the ethylenediamine solution under controlled temperature and alkaline pH. Ammonia is evolved during this process.[2][5]

- Reaction Completion: The reaction mixture is held at temperature until the reaction is complete, forming a solution of tetrasodium EDTA contaminated with NTA.
- Purification (Acidification): To separate the EDTA, the solution is acidified with a mineral acid such as sulfuric or hydrochloric acid.[2]
- Isolation: The insoluble EDTA acid precipitates out of the solution upon acidification and can be collected by filtration.[2] The NTA salt remains dissolved in the mother liquor.[2]
- Conversion to Salt Form: The purified EDTA acid can be re-dissolved in a sodium hydroxide solution to obtain the desired sodium salt (e.g., disodium or tetrasodium EDTA).

Protocol 2: General Singer Synthesis of Tetrasodium EDTA

This protocol outlines the two-step process for producing high-purity EDTA.


Step A: Synthesis of (ethylenedinitrilo)tetraacetonitrile (EDTN)

- Adduct Formation: An adduct of ethylenediamine and formaldehyde is first formed under controlled temperature conditions.[10]
- Cyanomethylation: The adduct is then cyanomethylated using hydrocyanic acid (HCN) at controlled temperatures to form ethylenediamine diacetonitrile, which is further cyanomethylated to yield EDTN.[10]
- Isolation: The precipitated EDTN solid is separated from the reaction mixture by filtration.[10] The solid may be washed and reslurried in water for the next step.[10]

Step B: Hydrolysis of EDTN to Tetrasodium EDTA

- Reaction Setup: The EDTN slurry is introduced into a hot (100-105°C) aqueous solution of sodium hydroxide (e.g., 33% NaOH).[10]
- Hydrolysis: The hydrolysis reaction proceeds rapidly at this temperature, evolving 4 moles of ammonia per mole of EDTN.[10] The reaction is held at reflux until ammonia evolution ceases.[10]

- Cyanide Removal: Any trace amounts of unreacted cyanide can be treated with hydrogen peroxide.[10]
- Final Product: The resulting solution is a high-purity aqueous solution of tetrasodium EDTA, which can be diluted to the desired concentration.[10] A yield of 98% of theory can be achieved.[10]

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis and purification of EDTA.

Safety Precautions for Handling Sodium Cyanide

Sodium cyanide is a highly toxic compound, and stringent safety protocols must be followed.

[12][13] Exposure via inhalation, ingestion, or skin contact can be rapidly fatal.[13]

- Engineering Controls: All work with **sodium cyanide** and reactions that generate hydrogen cyanide (HCN) gas must be conducted in a certified chemical fume hood.[14][15]
- Personal Protective Equipment (PPE): Wear a lab coat, splash-resistant safety goggles, a face shield, and appropriate chemical-resistant gloves (double gloving is recommended).[12][13]
- Incompatible Materials: Store and handle **sodium cyanide** separately from acids.[12][15] Contact with acids will liberate highly toxic and flammable hydrogen cyanide gas.[1][15] Keep away from water and moisture, which can also cause the release of HCN.[13]
- Waste Disposal: All cyanide-containing waste, including contaminated PPE and glassware, must be treated as hazardous waste.[15] Store cyanide waste in dedicated, clearly labeled, and sealed containers. Do not mix with acidic waste.[15]
- Emergency Preparedness: An emergency eye wash and safety shower must be immediately accessible.[12] Ensure all personnel are trained on the symptoms of cyanide poisoning and the specific first aid procedures. A cyanide emergency kit should be available.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Sodium cyanide - Wikipedia [en.wikipedia.org]
2. psjd.icm.edu.pl [psjd.icm.edu.pl]
3. metal chelating agents: Topics by Science.gov [science.gov]
4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Strecker Synthesis [organic-chemistry.org]
- 9. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]
- 10. EP0085277A1 - Process for the production of ethylenediamine tetraacetic acid - Google Patents [patents.google.com]
- 11. CN101723842A - Method for preparing ethylene diamine tetraacetic acid (EDTA) disodium salt - Google Patents [patents.google.com]
- 12. taekwang.co.kr [taekwang.co.kr]
- 13. uthsc.edu [uthsc.edu]
- 14. nj.gov [nj.gov]
- 15. lsuhsc.edu [lsuhsc.edu]
- To cite this document: BenchChem. [Application Notes: Sodium Cyanide in the Synthesis of Chelating Agents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b046578#sodium-cyanide-application-in-the-synthesis-of-chelating-agents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com